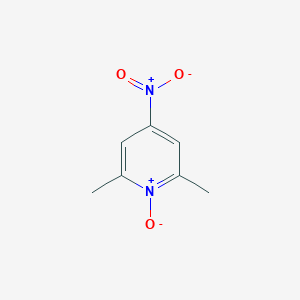

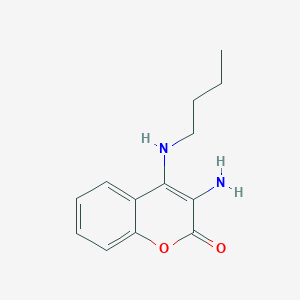

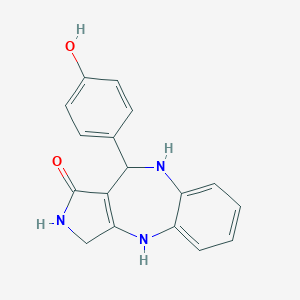

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

安全和危害

The safety data sheet (SDS) for “(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid” can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

作用机制

Target of Action

The primary target of 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid is the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) . CRTh2 is an important therapeutic target for the treatment of asthma, chronic obstructive pulmonary disease, allergic rhinitis, and atopic dermatitis .

Mode of Action

The compound interacts with its target, CRTh2, through molecular docking . The interaction of 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives with CRTh2 was explored using molecular docking and quantitative structure–activity relationship (QSAR) studies . The most crucial amino acids interacting with the ligand were identified as K5.43, Y4.60, N185, Y6.51, Q5.36, E6.58, T7.38, and H6.52 residues .

Biochemical Pathways

The compound affects the pathways mediated by Prostaglandin D2 (PGD2) . PGD2 is the major prostanoid released by IgE-activated mast cells upon allergen challenge and acts as a central mediator in inflammatory effects and allergic responses . The effect of PGD2 is mediated by two high-affinity G protein receptors called DP1 and CRTh2 .

Pharmacokinetics

The synthesis of similar compounds involves processes that could affect the compound’s adme properties . For instance, the synthesis of zoledronic acid, a related compound, involves the phosphonation of 2-(1H-imidazol-1-yl)acetic acid . This process could potentially influence the bioavailability of 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid.

Result of Action

The activation of CRTh2 stimulates the chemotaxis of human Th2 cells, eosinophils, and basophils . This suggests that 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid could potentially influence the migration of these cells, thereby affecting immune responses.

属性

IUPAC Name |

2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-7-17-12-13-9-5-3-4-6-10(9)14(12)8-11(15)16/h2-6H,1,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYPKCRIFNXKTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378263 |

Source

|

| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

CAS RN |

312754-94-2 |

Source

|

| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)

![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)